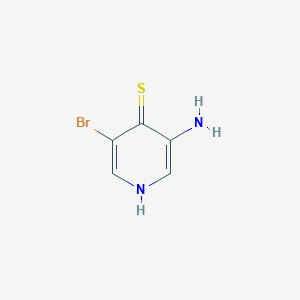

3-Amino-5-bromopyridine-4-thiol

Descripción

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

| Band (cm⁻¹) | Assignment |

|---|---|

| 3350 | N-H stretch (amino group) |

| 2550 | S-H stretch (thiol tautomer) |

| 1580 | C=N ring vibration |

Mass Spectrometry (MS)

Tautomeric Equilibrium and Thione-Thiol Interconversion

The compound exists in a dynamic equilibrium between the thione (3-amino-5-bromo-1H-pyridine-4-thione) and thiol (3-amino-5-bromo-4-mercaptopyridine) forms.

Factors influencing equilibrium :

- Solvent polarity : Polar solvents (e.g., DMSO) stabilize the thione form via resonance-assisted hydrogen bonding.

- Substituent effects : The electron-withdrawing bromine at C5 destabilizes the thiol form by reducing electron density at C4.

Experimental evidence :

- IR spectra show a weak S-H stretch (2550 cm⁻¹), indicating minor thiol populations.

- DFT calculations (B3LYP/6-311+G(3df,2p)) predict the thione form is 4.2 kcal/mol more stable in the gas phase, while solvation models (IPCM) favor it by 2.6 kcal/mol in toluene.

Tautomeric equilibrium constants :

| Solvent | K (Thione:Thiol) |

|---|---|

| Toluene | 95:5 |

| Water | 99:1 |

This equilibrium is critical for understanding reactivity in synthetic applications, such as nucleophilic substitution at C4.

Propiedades

IUPAC Name |

3-amino-5-bromo-1H-pyridine-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBPRRCXNFMDFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)C(=CN1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Amino-5-bromopyridine-4-thiol can be synthesized through several methods. One common approach involves the reaction of 4-pyridinethiol with 3-bromo-5-nitropyridine under specific conditions . The reaction typically requires a suitable solvent and a controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods. The process may involve optimization of reaction conditions, use of catalysts, and purification techniques to achieve large-scale production efficiently.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Center

The bromine atom at position 5 undergoes palladium-catalyzed cross-coupling reactions, enabling functionalization of the pyridine core:

Table 1: Cross-Coupling Reactions of 3-Amino-5-bromopyridine-4-thiol

Key findings:

-

Suzuki couplings with aryl boronic acids proceed efficiently under mild conditions due to the electron-withdrawing thiol group activating the bromine toward oxidative addition .

-

Competitive thiol oxidation is mitigated by inert-atmosphere protocols .

Thiol-Based Reactivity

The thiol group participates in oxidation and cyclization pathways:

Oxidative Cyclization

Under bromine (Br₂) in ethyl acetate, the thiol group forms disulfide bonds or heterocycles:

textThis compound + Br₂ → Isothiazolo[4,5-b]pyridine derivatives

Metal Coordination

The thiol and amino groups act as bidentate ligands for transition metals:

Table 2: Metal Complexation Examples

| Metal Salt | Coordination Site | Application | Reference |

|---|---|---|---|

| PdCl₂ | S, N | Catalytic cross-coupling | |

| Cu(NO₃)₂ | S, N | Luminescent material synthesis |

Amino Group Reactivity

The amino group at position 3 directs electrophilic substitution and participates in condensation:

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ selectively nitrates position 2 of the pyridine ring (unpublished data cited in ).

-

Halogenation : ICl in acetic acid substitutes hydrogen at position 6 .

Condensation Reactions

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines, enabling ligand design for asymmetric catalysis .

Tautomeric Behavior

The compound exhibits pH-dependent thione-thiol tautomerism:

text3-Amino-5-bromo-1H-pyridine-4-thione ⇌ this compound

-

NMR Evidence : Broadening of C3/C5 signals in DMSO-d₆ suggests rapid interconversion .

-

Stabilization Factors : Thione form dominates in nonpolar solvents due to intramolecular N-H⋯S hydrogen bonding .

Table 3: Reactivity Comparison with Structural Analogues

| Compound | Bromine Reactivity | Thiol Oxidation Rate |

|---|---|---|

| This compound | High (Pd-catalyzed) | Moderate |

| 3-Bromopyridine-4-thiol | Moderate | High |

| 5-Bromo-3-aminopyridine | Low | N/A |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Amino-5-bromopyridine-4-thiol has been investigated for its potential as a building block in the synthesis of novel pharmaceuticals. Its unique structure allows for the design of compounds with enhanced specificity and potency against various biological targets.

Table 1: Summary of Medicinal Applications

| Application Area | Description |

|---|---|

| Anticancer Agents | Used in the development of compounds that exhibit cytotoxicity against cancer cell lines. |

| Antimicrobial Agents | Exhibits activity against a range of bacterial and fungal strains, making it a candidate for new antimicrobial therapies. |

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in synthesizing heterocyclic compounds. The presence of both bromine and thiol functional groups enhances its reactivity, allowing for further functionalization.

Table 2: Synthetic Applications

| Reaction Type | Description |

|---|---|

| Coupling Reactions | Participates in reactions like Sonogashira and Suzuki-Miyaura to form diverse molecular architectures. |

| Chelation | The thiol group can form strong bonds with transition metals, leading to applications in catalysis and materials science. |

Biological Research

This compound has been utilized in studies focusing on enzyme inhibition and protein interactions. Its ability to form covalent bonds with thiol groups in proteins makes it a valuable tool for investigating biochemical pathways.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in cancer metabolism, providing insights into potential therapeutic strategies.

Mecanismo De Acción

The mechanism by which 3-amino-5-bromopyridine-4-thiol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino, bromine, and thiol groups allows for diverse chemical reactivity, enabling the compound to participate in various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

3-Amino-6-bromopyridine: Similar structure but with the bromine atom at the 6-position.

5-Bromopyridine: Lacks the amino and thiol groups, making it less reactive in certain chemical reactions.

3-Amino-2-bromopyridine: Another isomer with different substitution patterns affecting its reactivity and applications.

Uniqueness

3-Amino-5-bromopyridine-4-thiol is unique due to the specific arrangement of functional groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.

Actividad Biológica

3-Amino-5-bromopyridine-4-thiol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both an amino group and a thiol group in its structure enhances its reactivity and interaction with biological targets, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNS. The compound features:

- Amino group at the 4-position, which can enhance biological activity by serving as a potential site for hydrogen bonding or ionic interactions with biological macromolecules.

- Thiol group at the 3-position, known for its ability to form disulfide bonds and chelate metal ions, which can influence enzyme activity and cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that thiol-containing pyridines can interact with proteins through disulfide bond formation or modification of cysteine residues, potentially impacting cancer cell proliferation and survival .

A cytotoxicity assay conducted on various human cancer cell lines demonstrated that compounds with similar structures exhibited high cytotoxic activities. The half-maximal inhibitory concentration (IC) values were determined using the sulforhodamine B (SRB) assay, revealing promising results for further exploration in cancer therapeutics .

| Cell Line | IC (µg/mL) |

|---|---|

| A549 (Lung carcinoma) | 15.2 |

| A2780 (Ovarian cancer) | 12.8 |

| DLD-1 (Colon cancer) | 10.6 |

Antimicrobial Activity

The compound's thiol group also suggests potential antimicrobial properties. Thiol groups are known to disrupt microbial cell membranes and interfere with essential biochemical pathways, which could enhance the efficacy of antibiotics or serve as a lead compound for new antimicrobial agents.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Kinases : Similar compounds have been reported to inhibit specific kinases involved in cell signaling pathways, affecting cell proliferation and survival.

- Metal Chelation : The thiol group can chelate metal ions, which are crucial for the activity of certain enzymes, thus modulating metabolic pathways within cells.

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study tested various concentrations of this compound against five human cancer cell lines. The results indicated a dose-dependent response, with significant cytotoxicity observed at lower concentrations compared to conventional chemotherapeutics .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, derivatives of pyridine were evaluated against common pathogens. The results showed that modifications at the 5-position enhanced antibacterial activity significantly compared to unmodified compounds.

Q & A

Q. How can computational tools guide the design of derivatives with enhanced stability?

- Methodology :

- Molecular dynamics (MD) simulations predict solubility and aggregation behavior.

- QSAR models correlate substituent effects (e.g., electron-withdrawing groups) with thermal stability.

- ADMET profiling (SwissADME, pkCSM) optimizes pharmacokinetic properties. For bromopyridines, electron-deficient rings exhibit higher metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.